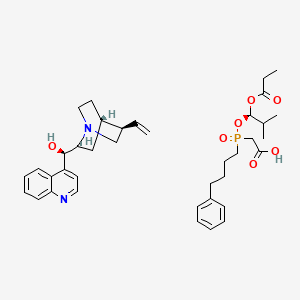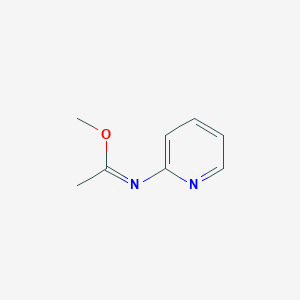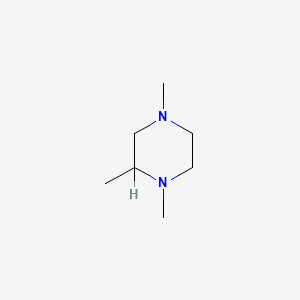
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphatidylglycerol component of bacterial membranes. For use in vesicle aggregation assays, lipid/liposome studies and as standard. See similar compound
Scientific Research Applications
Drug-Membrane Interactions : POPG has been used in a label-free sensing platform to detect interactions between small molecules (like tetracaine) and lipid bilayers. This method is promising for drug development and analysis due to its sensitivity and rapid detection capabilities (Huang et al., 2013).
Enzyme-Assisted Synthesis : Research on the enzyme-assisted synthesis of chain-deuterated POPG (for high chemical purity) shows potential for various experimental techniques, combining the advantages of chemical and biocatalytic synthesis (Bogojevic & Leung, 2020).
Calcium Binding Studies : The behavior of POPG in biological membranes and its binding to CA2+ ions have been extensively studied, providing insights into membrane dynamics and interactions (Borle & Seelig, 1985).
Interactions with Ozone : Studies on the interaction of POPG with ozone reveal its potential in understanding environmental impacts on lipid membranes (Lai, Yang, & Finlayson‐Pitts, 1994).
Bilayer Membrane Structure : Research into the synthesis of perdeuterated POPG and its lipid bilayer structure via neutron reflectometry offers valuable insights for structural studies of multicomponent membranes (Yepuri et al., 2016).
Cell Uptake Mechanism of Coated Gold Nanoparticles : POPG-coated gold nanoparticles have been studied for their quick uptake by cells compared to PEG-coated ones, highlighting its potential in biomedical applications (Hao et al., 2012).
Mechanism of Action
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol acts as a replacement surfactant which prevents alveolar collapse when administered intratracheally . It reduces interfacial tension at the air/water interfaces in the alveoli . This prevents the tension from pulling the alveolar membranes inwards which would collapse them and lead to respiratory distress .
Biochemical Analysis
Biochemical Properties
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt, is involved in several biochemical reactions. It interacts with enzymes such as phospholipases, which hydrolyze the phospholipid to release fatty acids and glycerophosphates. This compound also interacts with proteins involved in membrane fusion and signaling, such as annexins and protein kinase C. The nature of these interactions often involves binding to the hydrophobic regions of the phospholipid bilayer, influencing membrane curvature and fluidity .
Cellular Effects
This compound, affects various cellular processes. It plays a role in cell signaling pathways by acting as a substrate for the production of secondary messengers like diacylglycerol and inositol triphosphate. This compound influences gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of enzymes involved in lipid metabolism .
Molecular Mechanism
The molecular mechanism of this compound, involves its incorporation into the cell membrane, where it affects membrane dynamics and protein function. It can bind to specific sites on enzymes and receptors, modulating their activity. For example, it can inhibit or activate enzymes like phospholipase A2, affecting the release of arachidonic acid and subsequent eicosanoid production. This compound also influences gene expression by interacting with nuclear receptors and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound, can change over time. The compound is relatively stable under physiological conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that it can lead to alterations in cellular function, such as changes in membrane fluidity and protein activity. These effects are often monitored using techniques like mass spectrometry and fluorescence microscopy .
Dosage Effects in Animal Models
The effects of this compound, vary with dosage in animal models. At low doses, it can enhance membrane stability and function, while at high doses, it may cause toxicity and adverse effects such as inflammation and oxidative stress. Threshold effects are observed, where a certain concentration is required to elicit a biological response. Toxicity studies have shown that excessive amounts can disrupt cellular homeostasis and lead to cell death .
Metabolic Pathways
This compound, is involved in several metabolic pathways. It is a substrate for enzymes like phospholipase D and phosphatidylinositol-specific phospholipase C, which generate important signaling molecules. This compound also participates in the synthesis and remodeling of other phospholipids, influencing metabolic flux and energy production. The interactions with cofactors such as ATP and NADH are crucial for its role in cellular metabolism .
Properties
IUPAC Name |
sodium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H77O10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46);/q;+1/p-1/b18-17-;/t37?,38-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXDNGDRHUDFST-XQYKCTAGSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H76NaO10P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
268550-95-4 |
Source


|
| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0268550954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SODIUM 1-PALMITOYL-2-OLEOYL-SN-GLYCERO-3-(PHOSPHO-RAC-(1-GLYCEROL)) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T52TI8BMQ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,8-Diazabicyclo[5.4.0]-7-undecene Hydrogen Tribromide](/img/structure/B1148453.png)

